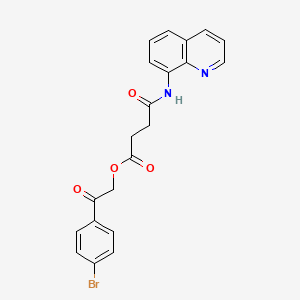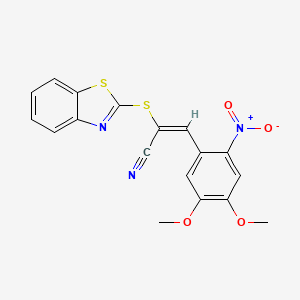
N-(2-bromobenzyl)-3-methoxybenzamide
描述
N-(2-bromobenzyl)-3-methoxybenzamide, also known as BB-94, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its potential applications in the fields of cancer treatment, inflammation, and angiogenesis. BB-94 has been found to exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins.
科学研究应用
N-(2-bromobenzyl)-3-methoxybenzamide has been extensively studied for its potential applications in cancer treatment. MMPs play a crucial role in tumor invasion and metastasis by degrading ECM proteins. This compound has been found to inhibit MMP activity, thereby preventing tumor growth and metastasis. In addition, this compound has been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
This compound has also been studied for its anti-inflammatory properties. Inflammation is a complex biological response to tissue injury or infection, and MMPs play a key role in the inflammatory process by degrading ECM proteins. This compound has been found to inhibit MMP activity, thereby reducing inflammation in various animal models.
Furthermore, this compound has been studied for its potential applications in angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for tissue growth and repair. However, excessive angiogenesis is associated with various pathological conditions, such as cancer and inflammatory diseases. This compound has been found to inhibit angiogenesis by suppressing MMP activity, making it a potential therapeutic agent for angiogenesis-related diseases.
作用机制
N-(2-bromobenzyl)-3-methoxybenzamide exerts its inhibitory effects on MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that cleave ECM proteins, such as collagen and elastin. This compound binds to the zinc ion in the active site of MMPs, thereby preventing the cleavage of ECM proteins. This mechanism of action has been confirmed by X-ray crystallography studies, which have shown that this compound binds to the active site of MMPs with high affinity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. In cancer cells, this compound has been shown to inhibit tumor growth and metastasis by suppressing MMP activity. In addition, this compound has been found to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin.
In animal models of inflammation, this compound has been found to reduce inflammation by inhibiting MMP activity. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta.
In animal models of angiogenesis, this compound has been found to inhibit new blood vessel formation by suppressing MMP activity. Furthermore, this compound has been shown to reduce the expression of angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
实验室实验的优点和局限性
N-(2-bromobenzyl)-3-methoxybenzamide has several advantages for use in scientific research. It is a potent and selective inhibitor of MMPs, making it a valuable tool for studying the role of MMPs in various biological processes. In addition, this compound has been shown to be effective in various animal models, making it a promising candidate for translational research.
However, this compound also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Furthermore, this compound has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
未来方向
N-(2-bromobenzyl)-3-methoxybenzamide has shown great potential for use in cancer treatment, inflammation, and angiogenesis. Further studies are needed to explore its therapeutic potential in these areas. In addition, future research should focus on developing more potent and selective MMP inhibitors, as well as improving the pharmacokinetic properties of this compound for use in vivo. Furthermore, the role of MMPs in various biological processes, such as wound healing and tissue repair, should be further elucidated using this compound as a tool.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-13-7-4-6-11(9-13)15(18)17-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSDHMPRHUEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4705621.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705626.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4705634.png)
![2-[5-mercapto-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4705637.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4705645.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4705653.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B4705656.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)
![2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4705680.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B4705683.png)
![4-({[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B4705691.png)